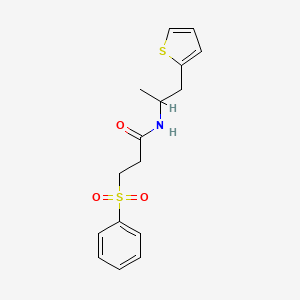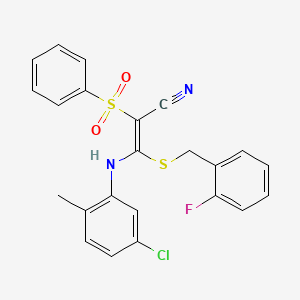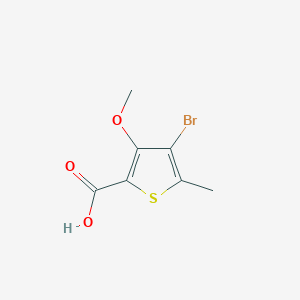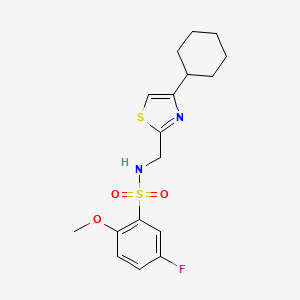
3-(phenylsulfonyl)-N-(1-(thiophen-2-yl)propan-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(phenylsulfonyl)-N-(1-(thiophen-2-yl)propan-2-yl)propanamide, commonly known as PTUPB, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a promising tool for studying certain biological processes.
Mecanismo De Acción
The mechanism of action of PTUPB involves the inhibition of protein-protein interactions. Specifically, PTUPB has been found to bind to the hydrophobic pocket of MDM2, which is responsible for binding to p53. This binding prevents the interaction between p53 and MDM2, leading to increased levels of p53 and subsequent activation of the apoptotic pathway.
Biochemical and Physiological Effects:
PTUPB has been found to have various biochemical and physiological effects. In addition to its ability to inhibit the interaction between p53 and MDM2, PTUPB has also been found to inhibit the activity of the proteasome, which is responsible for the degradation of proteins in the cell. This inhibition leads to the accumulation of ubiquitinated proteins and subsequent activation of the unfolded protein response pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PTUPB for lab experiments is its specificity for the interaction between p53 and MDM2. This specificity allows for the selective inhibition of this interaction, without affecting other protein-protein interactions in the cell. However, one limitation of PTUPB is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on PTUPB. One potential area of research is the development of more potent and selective inhibitors of the interaction between p53 and MDM2. Another area of research is the investigation of the effects of PTUPB on other cellular processes, such as autophagy and DNA damage response. Finally, the use of PTUPB in combination with other cancer therapies, such as chemotherapy and radiation, could also be explored as a potential treatment option for cancer.
Métodos De Síntesis
The synthesis of PTUPB involves a series of chemical reactions. The starting material for the synthesis is 2-bromo-1-(thiophen-2-yl)propan-1-one, which is reacted with sodium hydride to form the corresponding enolate. The enolate is then reacted with phenylsulfonyl chloride to form the sulfonyl derivative. Finally, the sulfonyl derivative is reacted with isobutyryl chloride to form PTUPB.
Aplicaciones Científicas De Investigación
PTUPB has been studied for its potential use in scientific research. One of the main applications of this compound is in the study of protein-protein interactions. PTUPB has been found to be a potent inhibitor of the interaction between the transcription factor p53 and its negative regulator MDM2. This interaction plays a critical role in the regulation of the cell cycle and apoptosis, and the inhibition of this interaction by PTUPB has been shown to lead to increased apoptosis in cancer cells.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-(1-thiophen-2-ylpropan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-13(12-14-6-5-10-21-14)17-16(18)9-11-22(19,20)15-7-3-2-4-8-15/h2-8,10,13H,9,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBXPFPGCGHCIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylsulfonyl)-N-(1-(thiophen-2-yl)propan-2-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-chlorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2792420.png)




![N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2792427.png)
![ethyl 3-(2-(2-(4-(methylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2792428.png)

![N-(4-chlorobenzyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2792432.png)

![3-({1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2792435.png)

![4-(5-Methyl-6-(phenylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2792438.png)
![6-Bromo-3-tert-butylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B2792440.png)